N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
Description
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and an oxolane ring
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2,4,6,9-10,13H,3,5,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHNSRTHWFDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the pyrazole and pyridine rings: This step often involves a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol.
Coupling of the oxolane ring with the pyrazole-pyridine intermediate: This final step involves the formation of an amide bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the oxolane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced derivatives of the oxolane ring.
Substitution: Substituted derivatives of the pyridine ring.
Scientific Research Applications
Biological Applications
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has shown promising biological activities:
Anticancer Activity
Research indicates that derivatives containing pyrazole and pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane have been tested for their ability to inhibit cell proliferation in human cancer types such as breast and lung cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth, indicating that N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane may possess similar properties.
Enzyme Inhibition
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients .
Case Studies
Several studies highlight the effectiveness of compounds related to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against multiple cancer cell lines, with varying efficacy based on structural modifications. |
| Antimicrobial Properties | Showed significant inhibition of bacterial strains, suggesting potential as an antimicrobial agent. | |
| Enzyme Inhibition | Identified as a potent inhibitor of α-glucosidase, indicating therapeutic potential for diabetes management. |
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}morpholine-2-carboxamide
- N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-2-carboxamide
Uniqueness
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct electronic and steric properties compared to its analogs with morpholine or piperidine rings. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazole ring, a pyridine moiety, and an oxolane ring. These structural elements contribute to its biological properties and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 314.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many heterocyclic compounds act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
- Anticancer Activity : Research has shown that similar pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokine production.
- Neuroprotective Effects : Compounds with a pyrazole structure have been linked to neuroprotection in models of neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
